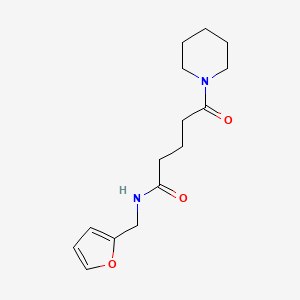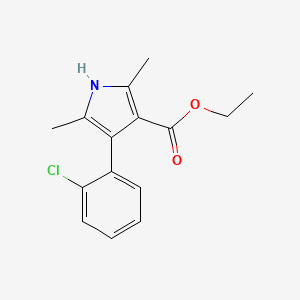
N-(2-furylmethyl)-5-oxo-5-(1-piperidinyl)pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-furylmethyl)-5-oxo-5-(1-piperidinyl)pentanamide, also known as FMP, is a synthetic compound that has been extensively studied for its potential medicinal properties. FMP belongs to the class of compounds known as piperidinylamides, which have been shown to possess a wide range of biological activities. FMP has been found to exhibit potent anti-inflammatory, analgesic, and antipyretic effects, making it a promising candidate for the treatment of various inflammatory and pain-related disorders.
Mecanismo De Acción
The exact mechanism of action of N-(2-furylmethyl)-5-oxo-5-(1-piperidinyl)pentanamide is not fully understood. However, it is believed to act through the inhibition of the cyclooxygenase (COX) enzyme, which is responsible for the production of pro-inflammatory prostaglandins. This compound has been shown to selectively inhibit the COX-2 enzyme, which is involved in the inflammatory response, while sparing the COX-1 enzyme, which is responsible for maintaining the integrity of the gastrointestinal tract.
Biochemical and Physiological Effects
This compound has been shown to exhibit potent anti-inflammatory, analgesic, and antipyretic effects in various animal models. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha, and to decrease the expression of inducible nitric oxide synthase, which is involved in the production of nitric oxide, a potent inflammatory mediator. This compound has also been shown to reduce the activation of nuclear factor-kappa B, a transcription factor involved in the regulation of inflammatory genes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-furylmethyl)-5-oxo-5-(1-piperidinyl)pentanamide has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity and yield. It has also been extensively studied for its pharmacological properties, making it a reliable source for research purposes. However, this compound has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on N-(2-furylmethyl)-5-oxo-5-(1-piperidinyl)pentanamide. One area of interest is the development of novel this compound derivatives with improved pharmacological properties, such as increased potency and selectivity. Another area of interest is the investigation of the potential use of this compound in combination with other drugs for the treatment of various inflammatory and pain-related disorders. Further studies are also needed to fully understand the mechanism of action of this compound and to identify potential side effects and toxicity.
Métodos De Síntesis
N-(2-furylmethyl)-5-oxo-5-(1-piperidinyl)pentanamide can be synthesized through a multistep process involving the reaction of 2-furaldehyde with piperidine, followed by acylation with pentanoyl chloride. The resulting product is then subjected to a series of purification steps to obtain pure this compound. The synthesis of this compound has been optimized to yield high purity and high yields, making it a reliable source for research purposes.
Aplicaciones Científicas De Investigación
N-(2-furylmethyl)-5-oxo-5-(1-piperidinyl)pentanamide has been extensively studied for its potential therapeutic applications. Its anti-inflammatory and analgesic properties have been shown to be effective in the treatment of various inflammatory and pain-related disorders, including rheumatoid arthritis, osteoarthritis, and neuropathic pain. This compound has also been found to exhibit antipyretic effects, making it a potential treatment for fever.
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-5-oxo-5-piperidin-1-ylpentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c18-14(16-12-13-6-5-11-20-13)7-4-8-15(19)17-9-2-1-3-10-17/h5-6,11H,1-4,7-10,12H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZJMNVHELTYIQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CCCC(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{1-benzyl-4-[(1-ethyl-1H-indol-3-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B5162615.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6,6-dimethyl-2-(methylthio)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine](/img/structure/B5162618.png)
![N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-chlorobenzamide](/img/structure/B5162622.png)
![1-(2-fluorobenzyl)-N-[2-(5-methyl-2-furyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5162627.png)
![phenyl{[4-(1-pyrrolidinylsulfonyl)benzoyl]amino}acetic acid](/img/structure/B5162634.png)
![N-[4-(1-adamantylmethyl)-1,3-thiazol-2-yl]-4-fluorobenzamide](/img/structure/B5162637.png)
![N-[5-(1-{2-[(4-fluoro-2-methylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5162648.png)
![1-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-2-pyrrolidinone](/img/structure/B5162656.png)
![N,N-dibutyl-N'-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]urea](/img/structure/B5162659.png)



![N-[(1-methyl-4-piperidinyl)methyl]-2-(methylthio)-N-(2-phenylethyl)acetamide](/img/structure/B5162701.png)
![4-(3-acetylphenyl)-1-(hydroxymethyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5162706.png)
